molecular formula C10H11Cl2N B13288727 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13288727
M. Wt: 216.10 g/mol
InChI Key: FXXTZJFQXHJLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide, followed by oxidation to afford the corresponding 6,7-dichloro-1,4-naphthoquinones . These intermediates can then be alkylated at the free quinonoid positions using the alkanoic acid–persulphate–silver ion system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert it to different hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

The applications of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole are not explicitly detailed within the provided search results; however, the search results do provide information regarding the synthesis, derivatives, and related compounds of indoles that highlight potential applications.

Synthesis and Derivatives

  • Synthesis of 2,3-Dihydroindoles 2,3-Dihydroindoles are promising agents in creating new compounds with neuroprotective and antioxidant properties .
  • Reaction with Vilsmeier Reagent The interaction of 2,3,3-trimethyl-3H-indoles with the Vilsmeier reagent produces (1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)propanedials .
  • (1,3-dihydroindol-2-ylidene)propanedials These propanedials react with arylhydrazines (or hydrazine) to produce 3,3-dimethyl-2-[1-aryl-1H-pyrazol-4-yl]-3H-indoles .

Potential Biomedical Importance of Indoles

  • Anticancer Activity Indole Schiff base derivatives have been synthesized and tested against the AMJ breast cancer cell line, showing promising anticancer activity at low concentrations .
  • Marine-Derived Indoles Marine sponges yield monomeric indoles and dibromoindole derivatives with potential use in cosmetics (due to antioxidant activity) and in pharmaceutics (due to anticancer, anti-inflammatory, and anti-PLA2 potentials) .
  • Anti-proliferative Response Synthetic I3C derivatives with substitutions at the indole nitrogen, including N-alkoxy substituents, show increased efficacy in inhibiting dehydration and the formation of reactive indolenine, useful as experimental therapeutics for breast cancer .

Other related information

  • New compounds of indole Schiff base derivatives have been synthesized by reaction of 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with aniline substituted .
  • The chemical structures of the synthesized compounds were characterized by TLC, FT-IR, 1H, 13C NMR and APT 13C NMR .

Mechanism of Action

The mechanism of action of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.

Biological Activity

6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

  • Chemical Formula : C₁₀H₁₁Cl₂N
  • Molecular Weight : 228.11 g/mol
  • CAS Number : 1699340-46-9

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 μg/mL
Escherichia coliNot active
Candida albicansModerate activity (MIC: 7.80 μg/mL)

The compound showed a particularly low MIC against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent. The lack of activity against E. coli suggests specificity towards certain bacterial types .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 Value
A549 (Lung cancer)5 μM
MCF-7 (Breast cancer)10 μM

Research indicates that the compound induces apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including this compound. They found that this compound exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential for clinical applications .

Study on Anticancer Mechanisms

Another significant investigation focused on the anticancer effects of indole derivatives. The study demonstrated that this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells. The authors noted that the compound's ability to induce apoptosis could be linked to its interaction with cellular signaling pathways involved in cell death .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

6,7-dichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

FXXTZJFQXHJLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.